Pregnenolone-naltrexone azine

Description

Conceptualization of Steroid-Opioid Antagonist Conjugates

The design of hybrid molecules like pregnenolone-naltrexone azine is part of a broader strategy in drug discovery known as bioconjugation. electronicsandbooks.com This approach involves linking two or more distinct bioactive molecules to create a single compound. The goal is often to achieve a synergistic effect, improve pharmacokinetic properties like stability and target specificity, or reduce adverse effects. electronicsandbooks.com

The steroid nucleus, a common structural motif in many hormones, is often used as a biological carrier or scaffold in these conjugates. electronicsandbooks.com There is a well-documented interplay between the body's endocrine and endogenous opioid systems. granburydrug.com For instance, research has shown that the effects of some anabolic androgenic steroids may be mediated by endogenous opioids and can be blocked by the opioid antagonist naltrexone (B1662487). granburydrug.com This biological link provides a strong foundation for the concept of designing steroid-opioid hybrids.

An earlier example of such a conjugate is naltrexone-estrone azine, a hybrid of an opioid antagonist and the steroid hormone estrone. ctdbase.org Studies on this compound demonstrated that it possessed estrogenic activity, validating the concept that a hybrid molecule could exert biological effects related to its constituent parts. ctdbase.org These pioneering efforts paved the way for the development of other steroid-opioid conjugates, including this compound, to probe these complex biological systems and explore new therapeutic possibilities. nih.govnih.gov

Rationale for Combining Pregnenolone (B344588) and Naltrexone Moieties

The specific pairing of pregnenolone and naltrexone is based on the distinct and potentially complementary pharmacological profiles of each component. The hypothesis is that a hybrid molecule may offer a multi-target approach to complex neuropsychiatric conditions.

Pregnenolone is an endogenous steroid that serves as a critical precursor in the biosynthesis of most other steroid hormones, including progestogens, androgens, and estrogens. Beyond its role as a metabolic intermediate, pregnenolone is biologically active in its own right, acting as a neurosteroid. Research has highlighted several key properties:

Neuroprotection and Cognition: Pregnenolone and its metabolites have been shown to have beneficial effects in the brain, including enhancing memory and modulating cognitive functions.

Anti-inflammatory Action: It exhibits anti-inflammatory properties by promoting the degradation of key proteins involved in innate immune signaling, thereby suppressing the secretion of pro-inflammatory cytokines.

Modulation of Mood and Craving: Clinical and preclinical studies have investigated pregnenolone for its potential to alleviate depression, anxiety, and reduce alcohol craving. nih.gov This is thought to be related to its ability to normalize stress-related dysregulations in the hypothalamic-pituitary-adrenal (HPA) axis, which are often observed in chronic alcohol use. nih.gov

Naltrexone is a well-established opioid receptor antagonist with a high affinity for the μ-opioid receptor. It is a derivative of noroxymorphone (B159341) and acts by blocking the effects of opioid agonists. It is used clinically in the management of both opioid and alcohol dependence.

The rationale for the combination is to merge the opioid-blocking action of naltrexone with the neuroactive and modulatory effects of pregnenolone. The naltrexone portion directly targets the opioid system, a key player in addiction. Simultaneously, the pregnenolone moiety may address other critical aspects of neuropsychiatric and addictive disorders, such as neuroinflammation, cognitive deficits, and the dysregulated stress responses that can trigger relapse. nih.gov Early research identified the resulting this compound hybrid as a novel delta-selective opiate antagonist, suggesting its interaction with the opioid system is distinct from that of naltrexone alone. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C41H55N3O4 |

| Molecular Weight | 653.9 g/mol |

| CAS Number | 108743-74-4 nih.gov |

| Synonyms | PH-NX, Naltrexone-pregnenolone mixed azine nih.gov |

| Pharmacological Class | Delta selective opiate antagonist nih.govnih.gov |

Table 2: Pharmacological Rationale for the Hybrid Compound

| Component | Key Pharmacological Property | Potential Contribution to Hybrid Molecule |

|---|---|---|

| Pregnenolone | Neurosteroid with neuroprotective and anti-inflammatory effects. Modulates mood and stress responses. nih.gov | May mitigate neuroinflammation, protect neurons, and normalize mood and stress dysregulation associated with certain disorders. |

| Naltrexone | Opioid receptor antagonist, primarily at the µ-receptor. | Blocks the effects of opioids, a primary mechanism for treating addiction. |

| This compound (Hybrid) | Acts as a delta-selective opioid antagonist. nih.govnih.gov | Offers a multi-target profile, combining direct opioid system modulation with broader neurosteroid effects for a potentially synergistic outcome. |

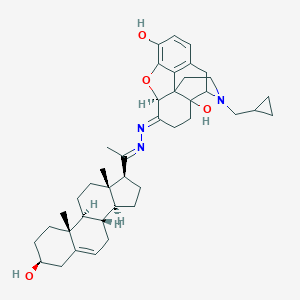

Structure

2D Structure

3D Structure

Properties

CAS No. |

108743-74-4 |

|---|---|

Molecular Formula |

C41H55N3O4 |

Molecular Weight |

653.9 g/mol |

IUPAC Name |

(7E,7aS)-3-(cyclopropylmethyl)-7-[(E)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylidenehydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C41H55N3O4/c1-23(29-9-10-30-28-8-7-26-21-27(45)12-15-38(26,2)31(28)13-16-39(29,30)3)42-43-32-14-17-41(47)34-20-25-6-11-33(46)36-35(25)40(41,37(32)48-36)18-19-44(34)22-24-4-5-24/h6-7,11,24,27-31,34,37,45-47H,4-5,8-10,12-22H2,1-3H3/b42-23+,43-32+/t27-,28-,29+,30-,31-,34?,37+,38-,39+,40?,41?/m0/s1 |

InChI Key |

BRUOIIRRNBKKHH-XSMYIDEESA-N |

SMILES |

CC(=NN=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7CCC8C7(CCC9C8CC=C1C9(CCC(C1)O)C)C |

Isomeric SMILES |

C/C(=N\N=C\1/CCC2(C3CC4=C5C2([C@@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)/[C@H]7CC[C@@H]8[C@@]7(CC[C@H]9[C@H]8CC=C1[C@@]9(CC[C@@H](C1)O)C)C |

Canonical SMILES |

CC(=NN=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7CCC8C7(CCC9C8CC=C1C9(CCC(C1)O)C)C |

Synonyms |

naltrexone-pregnenolone mixed azine PH-NX pregnenolone-naltrexone azine |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Characterization of Pregnenolone Naltrexone Azine

Synthetic Methodologies for Azine Formation

The creation of the azine bridge (C=N-N=C) connecting the pregnenolone (B344588) and naltrexone (B1662487) moieties is central to the synthesis of the final compound. This process relies on established condensation chemistry, adapted for the specific steric and electronic properties of the steroidal and morphinan (B1239233) precursors.

The primary method for forming the pregnenolone-naltrexone azine linkage is through a condensation reaction. This involves reacting the ketone groups of both pregnenolone and naltrexone with hydrazine (B178648) (H₂N-NH₂). researchgate.net The reaction mechanism proceeds via nucleophilic attack by hydrazine on the carbonyl carbons of the two precursor molecules, followed by dehydration to form the stable azine bridge.

To achieve the unsymmetrical, or mixed, azine, the synthesis is typically performed in a stepwise manner. google.com First, one of the parent ketones is reacted with an excess of hydrazine to form the corresponding hydrazone. This intermediate is then reacted with the second ketone to yield the final mixed azine. researchgate.netgoogle.comresearchgate.net

Key parameters that influence the reaction yield and purity include temperature, solvent, and the stoichiometry of the reactants. The reaction is often carried out under anhydrous (water-free) conditions in a solvent like ethanol (B145695) or dimethylformamide (DMF) to favor the dehydration step. An acid catalyst, such as acetic acid, is also typically employed to facilitate the reaction.

Successful synthesis of the mixed azine requires careful consideration of the precursor molecules and the analysis of key intermediates. Pregnenolone is converted into its hydrazone derivative, pregnenolone hydrazone, by reacting it with hydrazine hydrate. researchgate.netgoogle.comresearchgate.net This intermediate is a critical building block for the final condensation step. researchgate.netgoogle.com X-ray structural analysis of pregnenolone hydrazone has confirmed its formation as the 20-anti hydrazone, which influences the stereochemistry of the final azine product. researchgate.netresearchgate.net

For the naltrexone precursor, specific derivatization may be necessary to ensure the desired reaction occurs at the C-6 ketone. This can involve the protection of other reactive functional groups, such as the tertiary amine, to prevent side reactions during the condensation process.

Analysis of these intermediates is crucial for confirming their structure before proceeding with the final reaction step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to verify the structure and purity of the hydrazone precursors. researchgate.netresearchgate.net

Stereochemical Elucidation of Azine Isomers

The azine linkage (C=N-N=C) can exist in different spatial arrangements, leading to the formation of stereoisomers. The characterization of these isomers is essential for understanding the molecule's three-dimensional structure.

High-resolution NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for identifying and differentiating the stereoisomers of this compound. nih.govresearchgate.netresearchgate.net Due to the nature of the C=N double bonds in the azine bridge, isomerism can occur at both the steroid and opiate ends of the molecule.

A ¹³C NMR stereochemical analysis of the synthesized this compound (also referred to as PH-NX) revealed that the compound was formed as a mixture of two distinct azine isomers. researchgate.netresearchgate.net These were identified as the 20(steroid)anti-6(opiate)anti and the 20(steroid)anti-6(opiate)syn isomers. researchgate.netresearchgate.net This finding is consistent with studies on related opiate hydrazones, which also exist as mixtures of anti and syn isomers. researchgate.net The ability to distinguish these isomers is critical, as their different shapes may influence their biological properties.

Table 1: Identified Isomers of this compound by NMR

| Isomer Name | Steroid Moiety Configuration | Opiate Moiety Configuration |

|---|---|---|

| 20(steroid)anti-6(opiate)anti | anti | anti |

This table summarizes the findings from ¹³C NMR analysis which identified a mixture of two isomers. researchgate.netresearchgate.net

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in its solid, crystalline state. nih.govresearchgate.net A single crystal of this compound was subjected to X-ray analysis to determine its precise stereochemistry and conformational state. researchgate.netresearchgate.net

The analysis confirmed the structure as the 20(steroid)anti-6(opiate)anti isomer. researchgate.netresearchgate.net This result corroborates the NMR data, which indicated this isomer was part of the synthesized mixture. The crystallographic data also provided detailed information about the geometry of the azine bridge itself. The C=N-N=C torsion angle was measured to be -123°. researchgate.net This dihedral angle indicates that the azine bond adopts a gauche geometry, meaning the two C=N bonds are twisted relative to each other, rather than being in the same plane (syn or anti planar). researchgate.net

Table 2: X-ray Crystallographic Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Identified Isomer | 20(steroid)anti-6(opiate)anti | Confirms the absolute stereochemistry of one of the major isomers in the solid state. researchgate.netresearchgate.net |

The study of azine stereoisomerism is not limited to experimental observation. Theoretical considerations are also important for predicting and understanding the potential isomers that can form. For an unsymmetrical azine like pregnenolone-naltrexone, which is formed from two different ketone precursors, there are theoretically four possible isomers: syn-syn, syn-anti, anti-syn, and anti-anti.

However, in the case of opiate-derived azines, research has shown that they may exist as three possible isomers: anti-anti, anti-syn, and syn-syn. researchgate.net The study of naltrexonazine, the symmetrical azine of naltrexone, also highlights the existence and interconversion of syn-anti and anti-anti isomers. nih.gov The steric bulk of the steroid and opioid frameworks likely disfavors certain conformations, leading to a smaller number of observable isomers. researchgate.net The experimental finding that pregnenolone hydrazone exists as the 20-anti isomer provides a basis for predicting that the resulting mixed azine would predominantly feature the anti configuration at the steroid side. researchgate.netresearchgate.net

Pharmacological Modalities and Receptor Interaction Profiles

Opioid Receptor Antagonism and Binding Characteristics

The naltrexone (B1662487) component of the molecule serves as the foundation for its interaction with the opioid receptor system. Naltrexone itself is a competitive antagonist at mu (μ), kappa (κ), and delta (δ) opioid receptors, generally exhibiting the highest affinity for the μ-receptor. wikipedia.orgdrugbank.com It functions by binding to these receptors and blocking the effects of endogenous and exogenous opioids. drugbank.com The creation of the azine linkage with pregnenolone (B344588), however, significantly alters this binding profile, shifting its selectivity. electronicsandbooks.comnih.gov

Naltrexone is a potent antagonist at the μ-opioid receptor (MOR), which mediates the classical effects of opioids like morphine. wikipedia.orgdrugbank.com Studies on naltrexone derivatives have shown that very high affinity for the MOR can be achieved through specific structural modifications. nih.gov However, in the case of pregnenolone-naltrexone azine, its potency at the μ-receptor is substantially lower than that of its parent compound, naloxone (B1662785) (a closely related antagonist). electronicsandbooks.com One study found it to be 22-fold less potent than naloxone in antagonizing normorphine's effects in a guinea pig ileum preparation, an assay sensitive to μ-receptor activity. electronicsandbooks.com This indicates that while it retains antagonist activity at the MOR, its functional blockade is significantly attenuated compared to its delta receptor activity. electronicsandbooks.com

The most notable characteristic of this compound is its selective and potent antagonism at the δ-opioid receptor (DOR). nih.govnih.gov Research has demonstrated that this hybrid molecule is a potent antagonist of the effects of D-Ala²-Leu⁵-enkephalin (DALE), a δ-receptor agonist, in the mouse vas deferens bioassay. electronicsandbooks.com In this assay, this compound was found to be approximately 9-fold more potent than naloxone, highlighting its preferential activity at the DOR. electronicsandbooks.com This shift in selectivity is a key feature that distinguishes it from naltrexone, which has a much lower affinity for the δ-receptor compared to the μ-receptor. wikipedia.org

Naltrexone demonstrates antagonist activity at the κ-opioid receptor (KOR), though to a lesser extent than at the μ-receptor. wikipedia.orgvcu.edu The development of selective antagonists for κ and δ receptors has often utilized naltrexone as a precursor molecule. umn.edu While specific binding affinity data for this compound at the κ-receptor is not detailed in the available literature, the general understanding is that the naltrexone moiety provides the basis for interaction. acs.org The pronounced selectivity for the δ-receptor suggests that its affinity for the κ-receptor is comparatively lower.

The transformation of naltrexone into this compound results in a dramatic shift in receptor selectivity. While naltrexone is considered a relatively non-selective opioid antagonist with a preference for the μ-receptor, the azine derivative is a δ-selective antagonist. wikipedia.orgelectronicsandbooks.comnih.gov This selectivity is achieved through a combination of molecular interactions that enhance affinity for the δ-receptor while reducing it for the μ-receptor. electronicsandbooks.comacs.org This reversal of selectivity is a prime example of how modifying a ligand's structure can retarget it within a receptor family.

Interactive Table 1: Comparative Antagonist Potency

| Compound | Receptor Target | Relative Potency (Compared to Naloxone) | Finding |

| This compound | Delta (δ)-Opioid Receptor | 9x more potent | Potent and selective antagonist. electronicsandbooks.com |

| This compound | Mu (μ)-Opioid Receptor | 22x less potent | Reduced antagonist activity. electronicsandbooks.com |

| Naltrexone (parent type) | Mu (μ)-Opioid Receptor | Highest Affinity | Acts as a competitive antagonist. wikipedia.orgdrugbank.com |

| Naltrexone (parent type) | Delta (δ)-Opioid Receptor | Much Lesser Affinity | Acts as a competitive antagonist. wikipedia.org |

Intracellular Signaling Cascades and Molecular Targets

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

Both pregnenolone and naltrexone are known to interact with the Hypothalamic-Pituitary-Adrenal (HPA) axis, a central stress response system. Naltrexone, as an opioid antagonist, generally stimulates the HPA axis, leading to increased levels of adrenocorticotropic hormone (ACTH) and cortisol. researchgate.netnih.gov This effect can vary based on factors like sex, with some studies showing a more pronounced response in women. nih.gov

Pregnenolone levels are also influenced by HPA axis activity. Acute stress and the resulting activation of the HPA axis can increase the synthesis of pregnenolone and its metabolites. electronicsandbooks.com However, the regulation is complex; while opioid antagonists like naloxone (similar to naltrexone) have been shown to increase plasma pregnenolone levels, other HPA-axis stimulants like CRF and ACTH have shown varied or no direct effect on its levels in nonhuman primates. nih.gov This suggests that while there is a link, circulating pregnenolone is subject to intricate regulatory mechanisms beyond direct HPA axis control. nih.gov

Transient Receptor Potential Melastatin 3 (TRPM3) Ion Channel Modulation

The TRPM3 ion channel is a key target for both pregnenolone and naltrexone. Pregnenolone sulfate (B86663) is a known agonist of TRPM3, stimulating its activity, which is crucial for calcium influx in various cells, including natural killer (NK) cells. nih.govnih.gov Conversely, mu-opioid receptor (μOR) activation has been reported to inhibit TRPM3 function. ldnresearchtrust.org Naltrexone, by acting as a μOR antagonist, can negate this inhibition. ldnresearchtrust.org Research in the context of myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), where TRPM3 function is often impaired, has shown that naltrexone can restore the channel's activity in NK cells. nih.govldnresearchtrust.orggriffith.edu.au This restoration is crucial for re-establishing proper calcium signaling necessary for cellular homeostasis. nih.gov

Table 1: Modulation of TRPM3 Ion Channel

| Modulator | Effect on TRPM3 | Mechanism | Reference |

|---|---|---|---|

| Pregnenolone Sulfate | Agonist | Directly stimulates channel activity | nih.govnih.gov |

| Naltrexone | Restores Function | Acts as a μ-opioid receptor antagonist, negating opioid-induced inhibition of TRPM3 | ldnresearchtrust.org |

Toll-like Receptor (TLR) Signaling Pathway Modulation and Protein Degradation

Pregnenolone has demonstrated significant anti-inflammatory properties through its modulation of Toll-like receptor (TLR) signaling pathways. droracle.ainih.gov It has been shown to promote the ubiquitination and subsequent degradation of key proteins in the TLR2 and TLR4 signaling cascades. nih.gov Specifically, pregnenolone induces the degradation of the adaptor protein TIRAP and of the TLR2 receptor itself in macrophages and microglial cells. nih.gov This action leads to a suppression of pro-inflammatory cytokines like TNFα and IL-6. nih.gov

The naltrexone component also interacts with TLR signaling, particularly TLR4. The opioid-inactive isomer, (+)-naltrexone, has been identified as a TRIF-IFN regulatory factor 3 axis-biased TLR4 antagonist. nih.gov It inhibits LPS-induced downstream signaling and the production of pro-inflammatory factors. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pregnenolone |

| Naltrexone |

| Pregnenolone sulfate |

| Glutamate |

| Δ9-tetrahydrocannabinol (THC) |

| Acetylcholine |

| Adrenocorticotropic hormone (ACTH) |

| Cortisol |

| Naloxone |

| Corticotropin-releasing factor (CRF) |

| TIRAP |

| TNFα |

| IL-6 |

Microtubule-Associated Protein 2 (MAP2) and Cytoplasmic Linker Protein 170 (CLIP170) Interactions

The neuroactive steroid pregnenolone, a key component of this compound, has been identified as a significant modulator of neuronal cytoskeletal dynamics through its direct interaction with microtubule-associated proteins (MAPs). Research has specifically highlighted its binding to Microtubule-Associated Protein 2 (MAP2) and Cytoplasmic Linker Protein 170 (CLIP170), influencing microtubule polymerization and stability, which are crucial for neuronal structure, function, and plasticity. While these interactions are documented for pregnenolone and its derivatives, direct studies on the combined this compound molecule's engagement with MAP2 and CLIP170 are not extensively available in the current scientific literature. The following subsections detail the known interactions of the pregnenolone moiety with these proteins.

Interaction with Microtubule-Associated Protein 2 (MAP2)

Pregnenolone has been shown to directly bind to MAP2, a protein predominantly found in the dendrites of neurons and essential for microtubule assembly and the maintenance of neuronal morphology. pnas.orgmapreg.com This interaction has been demonstrated to stimulate the polymerization of tubulin into microtubules, a fundamental process for neurite outgrowth and neuronal stability. pnas.orgnih.govnih.gov

Studies using fetal and adult rat brain cytosol have identified a high-affinity binding site for pregnenolone on MAP2. pnas.orgmapreg.com The binding of pregnenolone to MAP2 induces a dose-dependent increase in both the rate and extent of microtubule assembly. pnas.orgnih.gov Electron microscopy has confirmed that the microtubules formed in the presence of pregnenolone are structurally normal. pnas.orgnih.gov This evidence suggests that by targeting MAP2, pregnenolone can play a crucial role in the dynamic regulation of the neuronal cytoskeleton. nih.gov Furthermore, decreasing the expression of MAP2 has been shown to prevent the stimulatory effects of pregnenolone on neurite extension, confirming that MAP2 is a specific receptor for this neurosteroid's action on microtubule dynamics. nih.gov

| Parameter | Finding | Source |

| Binding Target | Microtubule-Associated Protein 2 (MAP2) | pnas.orgnih.gov |

| Effect | Stimulates tubulin polymerization and microtubule assembly | pnas.orgnih.govnih.gov |

| Mechanism | Direct, high-affinity binding to MAP2 | pnas.orgmapreg.com |

| Functional Outcome | Enhances neurite outgrowth | nih.gov |

Interaction with Cytoplasmic Linker Protein 170 (CLIP170)

CLIP170 is a microtubule plus-end tracking protein (+TIP) that plays a pivotal role in regulating microtubule dynamics, including promoting their growth and guiding them within the cell. oup.comnih.govresearchgate.net Pregnenolone has been identified as a cellular receptor for CLIP170. oup.com The interaction occurs at the coiled-coil domain of CLIP170, inducing a conformational change from a closed, inactive state to an open, extended, and active form. oup.comnih.govresearchgate.net

This activation of CLIP170 by pregnenolone enhances its binding affinity for microtubules. oup.com By stabilizing the active conformation of CLIP170, pregnenolone promotes microtubule polymerization and can even rescue morphological defects in neurons where CLIP170's association with microtubules is impaired. oup.com The enhanced interaction of CLIP170 with microtubules also facilitates its association with other key proteins involved in microtubule dynamics, such as the dynactin (B1176013) subunit p150Glued and LIS1. nih.govresearchgate.net This modulation of CLIP170 activity by pregnenolone is essential for processes such as cell migration. nih.govresearchgate.net

| Parameter | Finding | Source |

| Binding Target | Cytoplasmic Linker Protein 170 (CLIP170) | oup.comnih.gov |

| Effect | Promotes microtubule polymerization and growth | nih.govresearchgate.net |

| Mechanism | Binds to the coiled-coil domain, inducing an open/active conformation | oup.comnih.govresearchgate.net |

| Functional Outcome | Enhances CLIP170 association with microtubules and promotes cell migration | oup.comnih.govresearchgate.net |

While the naltrexone component of this compound is a well-established opioid receptor antagonist, its direct interactions with MAP2 and CLIP170 have not been a primary focus of research. nih.govdrugbank.com Therefore, the pharmacological effects of this compound on the microtubule cytoskeleton are presumed to be driven primarily by the pregnenolone moiety, based on current evidence.

Future Directions in Pregnenolone Naltrexone Azine Research

Comprehensive Structure-Activity Relationship (SAR) Elucidation

A thorough understanding of the relationship between the molecular structure of pregnenolone-naltrexone azine and its biological activity is fundamental for optimizing its therapeutic profile. Future SAR studies should systematically explore modifications to both the pregnenolone (B344588) and naltrexone (B1662487) moieties, as well as the azine linker.

Key areas for investigation include:

Modifications of the Pregnenolone Moiety: Systematic alterations to the pregnenolone backbone could enhance desired neuroactive properties. For instance, substitutions at various positions have been shown to influence the cytotoxic and other biological activities of pregnenolone derivatives. Investigating how these changes affect the activity of the conjugate molecule will be critical.

Modifications of the Naltrexone Moiety: While the azine linkage dramatically shifts the receptor selectivity of naltrexone towards the δ-opioid receptor, further modifications to the naltrexone portion could fine-tune this selectivity or introduce beneficial interactions with other receptors. Studies on naltrexone derivatives have demonstrated that even minor structural changes can significantly alter antagonist activity and receptor preference.

Interactive Table: Potential Modifications for SAR Studies of this compound

| Molecular Moiety | Potential Modification Site | Desired Outcome |

|---|---|---|

| Pregnenolone | Steroid backbone substitutions | Enhanced neuroprotective or neurogenic activity |

| Naltrexone | N-substituent modification | Fine-tuning of opioid receptor selectivity |

Identification of Novel Biological Targets and Binding Sites

While the primary targets of this compound are presumed to be related to the known activities of its parent compounds, it is crucial to investigate its broader pharmacological profile. The unique structure of the conjugate may lead to interactions with novel biological targets.

Future research should focus on:

Opioid Receptor Subtype Profiling: A comprehensive analysis of the binding affinities and functional activities of this compound at all opioid receptor subtypes (μ, δ, and κ) is necessary. This will clarify its selectivity profile and potential for off-target effects.

Neurosteroid Binding Sites: Pregnenolone is known to interact with non-traditional targets such as Microtubule-Associated Protein 2 (MAP2) and Cytoplasmic Linker Protein 170 (CLIP170), which are involved in neuronal plasticity. It is important to determine if and how the conjugate molecule interacts with these and other neurosteroid binding sites.

Toll-Like Receptors (TLRs): Both pregnenolone and naltrexone have been implicated in the modulation of TLRs, which play a role in neuroinflammation. Investigating the effect of the conjugate on TLR signaling pathways could reveal novel anti-inflammatory mechanisms.

Unbiased Target Identification: Employing techniques such as affinity chromatography-mass spectrometry and chemical proteomics can help to identify previously unknown binding partners of this compound, providing a more complete picture of its mechanism of action.

Development of Advanced Preclinical Models for Mechanistic Studies

To thoroughly investigate the therapeutic potential of this compound, it is essential to utilize a range of advanced preclinical models that can recapitulate the complex pathophysiology of relevant neuropsychiatric disorders.

Future preclinical research should incorporate:

In Vitro Models:

Cell-Based Assays: Utilize human cell lines, such as the H295R steroidogenesis assay, to investigate the compound's effects on steroid hormone synthesis and metabolism.

Primary Neuronal Cultures: Assess the direct effects of the compound on neuronal survival, neurite outgrowth, and synaptic function.

Co-culture Systems: Employ models that include neurons, astrocytes, and microglia to study the compound's impact on neuroinflammation and neuron-glia interactions.

In Vivo Models:

Animal Models of Neuropsychiatric Disorders: Utilize established genetic, lesion-induced, and stress-induced animal models of conditions such as depression, anxiety, and addiction to evaluate the behavioral effects of the compound.

Transgenic Models: Employ genetically modified animals to investigate the role of specific targets (e.g., opioid receptor subtypes, TLRs) in the compound's mechanism of action.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop robust PK/PD models to establish a clear relationship between drug exposure and pharmacological response, aiding in the determination of optimal dosing regimens for further studies. Physiologically based pharmacokinetic (PBPK) modeling can also be a valuable tool.

In Vitro-In Vivo Correlation (IVIVC): Establish correlations between in vitro drug release and in vivo performance to guide formulation development.

Integration of Systems Biology and Omics Approaches for Pathway Delineation

A systems biology approach, integrating various "omics" technologies, will be instrumental in delineating the complex molecular pathways modulated by this compound. This holistic perspective can uncover novel mechanisms and identify potential biomarkers of drug response.

Future research strategies should include:

Transcriptomics: Analyze changes in gene expression in response to drug treatment in relevant cell and animal models to identify modulated signaling pathways.

Proteomics: Investigate alterations in protein expression and post-translational modifications to understand the downstream effects of the compound on cellular function.

Metabolomics: Profile changes in endogenous metabolites to gain insights into the compound's effects on cellular metabolism and identify potential biomarkers.

Integrative Multi-Omics Analysis: Combine data from different omics platforms to construct comprehensive network models of the drug's mechanism of action. This approach can reveal complex interactions between different biological pathways and identify key nodes that are critical for the therapeutic effects of the compound.

Interactive Table: Omics Approaches for this compound Research

| Omics Technology | Application | Potential Insights |

|---|---|---|

| Transcriptomics | Gene expression profiling | Identification of modulated signaling pathways |

| Proteomics | Protein expression and modification analysis | Understanding of downstream functional effects |

| Metabolomics | Endogenous metabolite profiling | Insights into metabolic effects and biomarker discovery |

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent for a range of neuropsychiatric disorders.

Q & A

Q. What are the optimal synthetic pathways for producing high-purity Pregnenolone-naltrexone azine, and how can impurities be minimized?

To synthesize this compound with high purity, researchers should employ stepwise coupling reactions under inert conditions, followed by purification via preparative HPLC or column chromatography. Impurity profiling should include LC-MS to identify byproducts, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. Solvent selection (e.g., anhydrous DMF) and stoichiometric ratios (1:1.2 molar ratio of precursors) are critical to minimize side reactions. Reproducibility requires strict adherence to protocols outlined in preclinical guidelines, such as NIH standards for reporting synthetic conditions .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Key techniques include:

- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.

- X-ray crystallography for 3D structural elucidation.

- Differential scanning calorimetry (DSC) to assess thermal stability.

- HPLC with UV/Vis detection for purity quantification (>98% threshold).

Cross-validation using multiple methods (e.g., comparing NMR and IR spectra) reduces measurement bias. Detailed protocols should align with analytical chemistry best practices, emphasizing transparency in equipment calibration and sample preparation .

Q. How should in vitro assays be designed to evaluate the compound’s neurosteroid activity?

Use cell-based models (e.g., primary neuronal cultures or SH-SY5Y cells) to assess modulation of GABA-A or NMDA receptors. Dose-response curves (0.1–100 µM range) and controls (e.g., allopregnanolone for GABA-A comparison) are essential. Include kinetic studies to measure binding affinity (Kd) and specificity via competitive assays. Data must be normalized to vehicle-treated groups, with statistical analysis using ANOVA followed by post-hoc tests. Predefined endpoints (e.g., IC50) should follow NIH preclinical reporting standards .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported efficacy data across preclinical studies?

Systematic meta-analyses should be conducted to harmonize divergent results. Steps include:

- Literature screening (PubMed, Web of Science) using keywords like "this compound AND neurosteroid AND efficacy."

- Inclusion criteria : Peer-reviewed studies with standardized dosing and endpoints.

- Heterogeneity analysis (I² statistic) to identify confounding variables (e.g., animal strain differences, solvent formulations).

- Sensitivity analysis excluding outlier datasets.

Transparent reporting via PRISMA guidelines ensures methodological rigor .

Q. How can receptor-binding kinetics and downstream signaling pathways be simultaneously mapped for this compound?

Integrate surface plasmon resonance (SPR) for real-time binding kinetics with RNA-seq to profile transcriptional changes. For example:

- SPR : Immobilize target receptors (e.g., μ-opioid receptor) on sensor chips to measure association/dissociation rates.

- RNA-seq : Treat cells with EC50 doses, extract RNA at multiple timepoints, and analyze differential gene expression via pathways like CREB or MAPK.

Multi-omics data fusion tools (e.g., MetaboAnalyst) can link binding dynamics to functional outcomes .

Q. What statistical frameworks are recommended for reconciling pharmacokinetic-pharmacodynamic (PK-PD) variability in clinical trials?

Adopt nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Key parameters include:

- Compartmental analysis for absorption/distribution.

- Covariate adjustments (e.g., age, CYP450 enzyme activity).

- Bayesian hierarchical models to pool data from small cohorts.

Robust sensitivity testing (e.g., Monte Carlo simulations) validates model predictability. Reporting should follow CONSORT extensions for PK-PD studies .

Methodological Considerations

- Data Contradiction Analysis : Use funnel plots to detect publication bias and subgroup analyses to explore study-specific confounders .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address knowledge gaps .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data via repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.